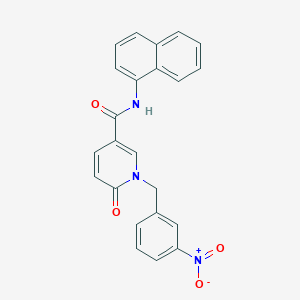

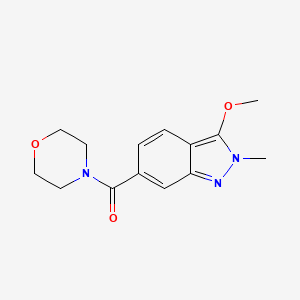

N-(naphthalen-1-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(naphthalen-1-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, also known as NNC 55-0396, is a chemical compound that has been extensively researched for its potential use in the field of neuroscience. It is a selective antagonist of the L-type voltage-gated calcium channels and has been shown to have a range of effects on neuronal function and behavior.

Scientific Research Applications

Fluorescent Chemodosimeter for Metal Ion Detection

A compound featuring two naphthalene units, closely related to the target molecule, has been developed as a highly selective and sensitive fluorescent chemodosimeter for Zn2+ ions. This chemodosimeter exhibits remarkable selectivity against a wide range of metal ions, utilizing fluorescence changes for detection, with sensitivity reaching 10^-7 M. Furthermore, the compound's fluorescent response to Zn2+ and triethylamine has been exploited to construct an AND logic gate at the molecular level, demonstrating its potential in molecular electronics and sensing applications (Azadbakht & Keypour, 2012).

Photocleavable Protecting Group for Carboxylic Acids

Another related compound, 2-nitro-3-naphthalenemethanol (NNM), has been identified as an efficient photocleavable protecting group for carboxylic acids. NNM outperforms traditional 2-nitrobenzyl chromophores by being photoactivatable at 380 nm in aqueous medium, leading to almost quantitative yield of photorelease of carboxylic acids. This property makes NNM and similar compounds invaluable in synthetic chemistry and biochemistry, where precise control over the release of functional groups is required (Singh & Khade, 2005).

Nitroaromatic Compound Detection

Zinc coordination polymers incorporating naphthalene diimide (NDI) derivatives, which share structural motifs with the target compound, have been synthesized and shown to act as efficient fluorescent sensors for the detection of explosive nitroaromatic compounds. These polymers exhibit strong blue fluorescence, which is significantly quenched in the presence of electron-deficient nitroaromatics, allowing for the highly selective and sensitive detection of these compounds. The sensing mechanism is predominantly attributed to a photoinduced electron transfer process, highlighting the potential of such materials in security and environmental monitoring (Tsai, Li, & Wu, 2018).

properties

IUPAC Name |

N-naphthalen-1-yl-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O4/c27-22-12-11-18(15-25(22)14-16-5-3-8-19(13-16)26(29)30)23(28)24-21-10-4-7-17-6-1-2-9-20(17)21/h1-13,15H,14H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUISVKFDKMMUNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(naphthalen-1-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2888504.png)

![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] (E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B2888505.png)

![2-Ethyl-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2888512.png)

![1-(2,4-dimethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2888513.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B2888519.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2888521.png)

![6-(isopropylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2888522.png)

![N-[1-(3-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2888523.png)

![N-(4-(benzyloxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2888524.png)